N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide

Description

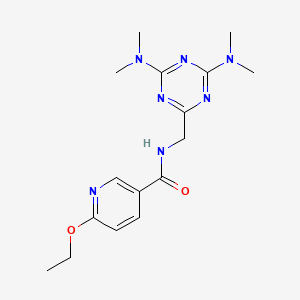

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide is a synthetic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups and a methylene-linked nicotinamide moiety. The ethoxy group on the pyridine ring distinguishes it from simpler triazine derivatives.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-6-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-6-25-13-8-7-11(9-17-13)14(24)18-10-12-19-15(22(2)3)21-16(20-12)23(4)5/h7-9H,6,10H2,1-5H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXXCAGCWDZRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of dimethylamino groups and the nicotinamide moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Preparation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions.

Introduction of Dimethylamino Groups: The dimethylamino groups are introduced through nucleophilic substitution reactions, where dimethylamine displaces chlorine atoms on the triazine ring.

Attachment of Nicotinamide Moiety: The final step involves the coupling of the triazine intermediate with 6-ethoxynicotinamide, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide involves its interaction with specific molecular targets. The triazine ring and nicotinamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core: 1,3,5-Triazine (C₃N₃) with two dimethylamino groups at positions 4 and 4.

- Substituents : A methylene bridge connects the triazine to a 6-ethoxynicotinamide group (pyridine derivative with ethoxy and amide functionalities).

Similar Compounds:

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide (CAS 20028-88-0) Core: Same triazine backbone with dimethylamino groups. Substituents: Formamide (CONH₂) directly attached to the triazine via a methyl group.

6-Ethoxy-N²-methyl-1,3,5-triazine-2,4-diamine (CAS 62096-63-3) Core: Triazine with ethoxy and methylamino substituents. Substituents: Ethoxy group at position 6 and methylamino groups at positions 2 and 3.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine (CAS 2306268-61-9) Core: Pyridine and benzodioxin systems. Substituents: Dimethylamino-methylphenyl and methoxy groups. Key Difference: Benzodioxin moiety introduces aromaticity but diverges from triazine-based electronic properties .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~343.37 | Triazine, dimethylamino, ethoxy, amide | Moderate (polar groups) |

| N-[4,6-bis(dimethylamino)-triazinyl]-N-methylformamide | 224.26 | Triazine, dimethylamino, formamide | High (amide polarity) |

| 6-Ethoxy-N²-methyl-triazine-2,4-diamine | ~198.21 | Triazine, ethoxy, methylamino | High (smaller size) |

| 6-(Benzodioxin)-methoxypyridin-3-amine | 391.46 | Benzodioxin, pyridine, dimethylamino | Low (aromatic bulk) |

Notes:

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide is a complex organic compound notable for its potential biological activities. This article delves into its chemical structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and an ethoxynicotinamide moiety. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol. The structural characteristics contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.36 g/mol |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

- Formation of Triazine Intermediate : Reacting 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine.

- Coupling Reaction : The intermediate is then reacted with 6-ethoxynicotinamide under controlled conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions that may inhibit or activate enzymatic pathways. This interaction leads to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors affecting signal transduction processes.

Research Findings

Several studies have explored the biological effects of similar triazine derivatives:

- Antiparasitic Activity : A study on triazine derivatives showed promising results against Trypanosoma rhodesiense, indicating potential antiparasitic properties .

- Anticancer Potential : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for anticancer applications.

- Pharmacological Properties : The unique structure allows it to modulate different biological pathways, making it a candidate for drug development in treating diseases like cancer and infections.

Case Study 1: Antiparasitic Activity

A series of triazine derivatives were evaluated for their activity against Trypanosoma rhodesiense. The study found that certain modifications in the triazine structure enhanced activity significantly. This suggests that this compound could also possess similar properties due to its structural similarities.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that triazine-based compounds demonstrated significant cytotoxicity. For instance, compounds targeting specific kinases showed reduced cell viability in breast cancer cells. This highlights the potential for this compound in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.